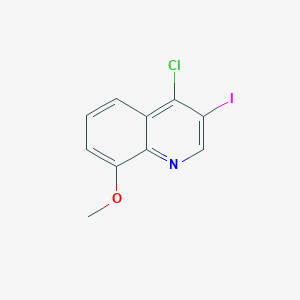![molecular formula C26H31N5O B14140794 2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine CAS No. 954239-35-1](/img/structure/B14140794.png)
2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[33113,7]decan-2-amine is a complex organic compound that features a unique tricyclic structure
Méthodes De Préparation
The synthesis of 2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[33113,7]decan-2-amine involves multiple steps The synthetic route typically starts with the preparation of the tricyclo[331Reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents like sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrazole-containing molecules and tricyclic amines. What sets 2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine apart is its unique combination of a tricyclic core with a tetrazole ring, which imparts distinct chemical and biological properties. Some similar compounds include:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone .
Propriétés
Numéro CAS |
954239-35-1 |
|---|---|
Formule moléculaire |
C26H31N5O |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-(4-methoxyphenyl)adamantan-2-amine |
InChI |
InChI=1S/C26H31N5O/c1-16-5-4-6-17(2)24(16)31-25(28-29-30-31)26(27-22-7-9-23(32-3)10-8-22)20-12-18-11-19(14-20)15-21(26)13-18/h4-10,18-21,27H,11-15H2,1-3H3 |
Clé InChI |
CXVRJELAEOZQBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)NC6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate](/img/structure/B14140714.png)
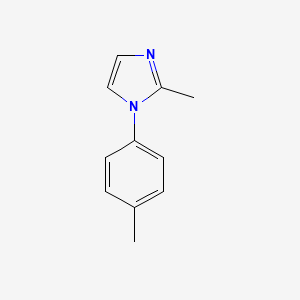
![Trimethyl[(4-methylphenyl)methoxy]silane](/img/structure/B14140748.png)
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)


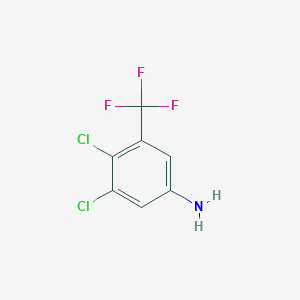
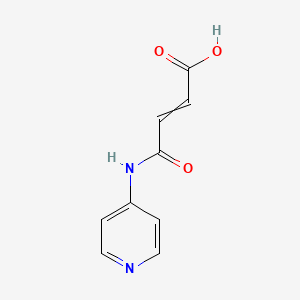
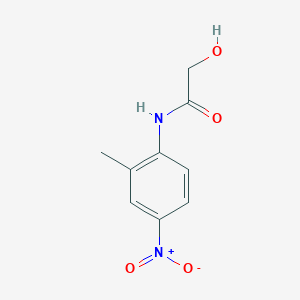
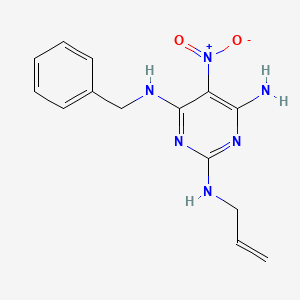
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
